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molecular formula C11H17NO B127280 2-(N-Ethyl-m-toluidino)ethanol CAS No. 91-88-3

2-(N-Ethyl-m-toluidino)ethanol

Cat. No. B127280
M. Wt: 179.26 g/mol
InChI Key: KRNUKKZDGDAWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04474987

Procedure details

360 g of N-ethyl-N-(2-hydroxyethyl)-m-toluidine and 1,250 g of water are initially introduced into a stirred flask. 196 g of concentrated sulfuric acid are added, while stirring and cooling. During this addition, the internal temperature should not rise above 50°. After cooling to 0°, 187 g of isopropyl nitrite is allowed to run in slowly at -2° to +2°. The excess of nitrite is then removed in the customary manner with amidosulfonic acid. The reaction mixture is brought to room temperature and degassed under reduced pressure. 60 g of prereduced Pd/C (5%) is added to this solution as the catalyst and the N-ethyl-N-(2-hydroxyethyl)-3-methyl-4-nitroso-aniline, which has not been isolated, is hydrogenated at 20° to 40° under a gauge pressure of 0.4 bar of hydrogen. When the reaction has ended, the reaction batch is let down, the catalyst is filtered off and the reaction mixture is concentrated.
Quantity
360 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step Two
Quantity
187 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:11][CH2:12][OH:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[CH:5]=1)[CH3:2].S(=O)(=O)(O)O.[N:19](OC(C)C)=[O:20]>O>[CH2:1]([N:3]([CH2:11][CH2:12][OH:13])[C:4]1[CH:9]=[CH:8][C:7]([N:19]=[O:20])=[C:6]([CH3:10])[CH:5]=1)[CH3:2]

Inputs

Step One
Name
Quantity
360 g
Type
reactant
Smiles
C(C)N(C1=CC(=CC=C1)C)CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
196 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
187 g
Type
reactant
Smiles
N(=O)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
During this addition
CUSTOM
Type
CUSTOM
Details
rise above 50°
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0°
CUSTOM
Type
CUSTOM
Details
slowly at -2° to +2°
CUSTOM
Type
CUSTOM
Details
The excess of nitrite is then removed in the customary manner with amidosulfonic acid
CUSTOM
Type
CUSTOM
Details
is brought to room temperature
CUSTOM
Type
CUSTOM
Details
degassed under reduced pressure
ADDITION
Type
ADDITION
Details
60 g of prereduced Pd/C (5%) is added to this solution as the catalyst

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC(=C(C=C1)N=O)C)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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